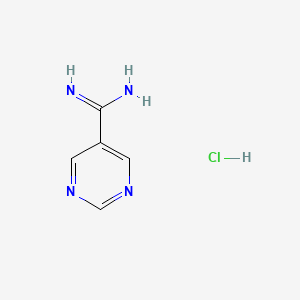
Pyrimidine-5-carboxamidine hydrochloride
Übersicht
Beschreibung
Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H6N4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, has been reported in various studies . For instance, one study reported the synthesis and characterization of pyrimidine carboxamides, evaluating their structural, energetic, and spectroscopic properties .Molecular Structure Analysis
The molecular structure of Pyrimidine-5-carboxamidine hydrochloride has been analyzed in several studies . These studies have used techniques such as FT-IR, 1H NMR, 13C NMR spectroscopies, and HR-MS for characterization .Physical And Chemical Properties Analysis
Pyrimidine-5-carboxamidine hydrochloride is a light yellow solid . Its molecular weight is 122.13 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrimidine derivatives have been extensively studied for their antimicrobial properties . They are known to be effective against a variety of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of DNA and RNA synthesis, as pyrimidines are key components of these nucleic acids. Researchers have synthesized various pyrimidine-5-carboxamidine hydrochloride analogs to explore their potential as antibiotics and antifungal agents .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is another significant area of research. These compounds can act as antimetabolites , interfering with the synthesis of nucleotides necessary for cancer cell proliferation. Studies have shown that certain pyrimidine analogs can induce apoptosis in cancer cells and may be used in combination with other chemotherapeutic agents to enhance their efficacy .
Antiviral Agents
Pyrimidine-5-carboxamidine hydrochloride has shown promise as an antiviral agent . Its structural similarity to nucleotides allows it to integrate into viral RNA or DNA, leading to chain termination during replication. This property is particularly useful in the development of treatments for RNA viruses, such as influenza and HIV .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyrimidine derivatives are attributed to their ability to modulate the inflammatory response. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the pathogenesis of various inflammatory diseases. Pyrimidine-5-carboxamidine hydrochloride could potentially be used to develop new anti-inflammatory drugs with fewer side effects than current medications .
Central Nervous System (CNS) Disorders
Pyrimidine derivatives have been explored for their potential in treating CNS disorders . They can act as calcium channel blockers, which are useful in conditions like epilepsy and bipolar disorder. Additionally, their ability to interact with various neurotransmitter systems makes them candidates for the treatment of depression and anxiety .
Diabetes Mellitus
In the field of endocrinology, pyrimidine derivatives are being investigated for their role in managing diabetes mellitus . They may affect the regulation of insulin and glucose metabolism, offering a new approach to diabetes treatment. Research is ongoing to determine the efficacy and safety of these compounds in diabetic patients .
Wirkmechanismus
Target of Action
Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, is considered a prodrug . It needs to be activated within the cell . The primary targets of this compound are intracellular nucleotides, which are responsible for its pharmacological effects .
Mode of Action
The intracellular activation of Pyrimidine-5-carboxamidine hydrochloride involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The interaction of the compound with its targets results in changes in the intracellular nucleotide concentrations .
Biochemical Pathways
The compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are critical for the synthesis of the nucleic acids RNA and DNA, and for the regulation of enzymatic reactions . The compound’s action on these pathways can lead to changes in the intracellular nucleotide concentrations, affecting various downstream effects .
Pharmacokinetics
The pharmacokinetics of Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, involves its absorption, distribution, metabolism, and excretion (ADME) within the body . The compound’s bioavailability is influenced by its intracellular activation and the resulting changes in nucleotide concentrations .
Result of Action
The molecular and cellular effects of Pyrimidine-5-carboxamidine hydrochloride’s action are primarily related to its impact on intracellular nucleotide concentrations . These changes can affect various cellular processes, potentially leading to pharmacological effects .
Action Environment
The action, efficacy, and stability of Pyrimidine-5-carboxamidine hydrochloride can be influenced by various environmental factors . For instance, in acidic environments, pyrimidine compounds are known to be environment-friendly, non-toxic, and efficient .
Safety and Hazards
Zukünftige Richtungen
Research on pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, is ongoing. For instance, a study designed and synthesized new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors . This suggests that Pyrimidine-5-carboxamidine hydrochloride and similar compounds may have potential applications in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
pyrimidine-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOTVLZVTWTMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)


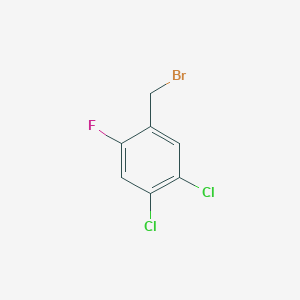
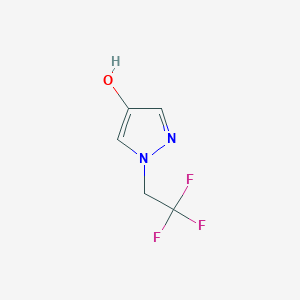
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)

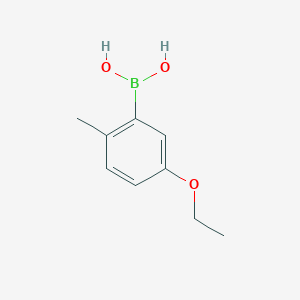
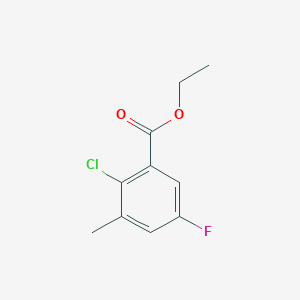
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
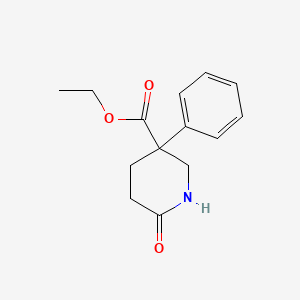
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)